N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a naphthalene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting an appropriate amine with an acyl chloride or anhydride under basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions using cyanide salts.
Attachment of the Naphthalene Ring: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the naphthalene moiety to the amide backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano or naphthalene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyano-1,2-dimethylpropyl)-2-[(phenyl)amino]acetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-(1-cyano-1,2-dimethylpropyl)-2-[(benzyl)amino]acetamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
N-(1-cyano-1,2-dimethylpropyl)-2-[(naphthalen-2-yl)amino]acetamide is unique due to the presence of the naphthalene ring, which can impart distinct chemical and physical properties compared to similar compounds with simpler aromatic rings.
Properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(naphthalen-2-ylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-13(2)18(3,12-19)21-17(22)11-20-16-9-8-14-6-4-5-7-15(14)10-16/h4-10,13,20H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOXNJADNSGDAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CNC1=CC2=CC=CC=C2C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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